Tiron

Description

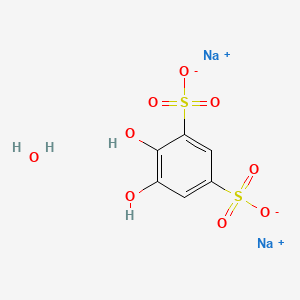

A colorimetric reagent for iron, manganese, titanium, molybdenum, and complexes of zirconium. (From Merck Index, 11th ed)

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;4,5-dihydroxybenzene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O8S2.2Na/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWQCIVKKSOKNN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

149-46-2 (parent cpd) | |

| Record name | Sodium catechol sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7043950 | |

| Record name | Tiron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white crystalline powder; [Acros Organics MSDS] | |

| Record name | Tiron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18032 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

149-45-1, 270573-71-2 | |

| Record name | Sodium catechol sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedisulfonic acid, 4,5-dihydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tiron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4,5-dihydroxybenzene-1,3-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disodium 4,5-dihydroxybenzene-1,3-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X87R5T106 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Biological Interactions of Tiron

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of Tiron (disodium 4,5-dihydroxybenzene-1,3-disulfonate). It is intended to serve as a technical resource for professionals in research and development who are interested in the applications of this versatile chelating agent and antioxidant.

Chemical Structure and Identification

This compound, systematically named disodium (B8443419) 4,5-dihydroxybenzene-1,3-disulfonate, is a catechol derivative substituted with two sulfonate groups.[1] This structural arrangement of hydrophilic sulfonate groups and the reactive catechol moiety underpins its utility as a strong chelating agent and a scavenger of reactive oxygen species (ROS).[1]

The chemical structure of this compound is depicted below:

Caption: 2D chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | disodium;4,5-dihydroxybenzene-1,3-disulfonate |

| Synonyms | 4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt, Sodium catechol-3,5-disulfonate |

| CAS Number | 149-45-1 |

| Molecular Formula | C₆H₄Na₂O₈S₂ (anhydrous) |

| Molecular Weight | 314.20 g/mol (anhydrous) |

| SMILES | C1=C(C=C(C(=C1O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Physicochemical Properties

This compound is typically available as a white to off-white crystalline powder. Its high water solubility and thermal stability make it a convenient reagent for various laboratory applications.

Table 2: Physicochemical Data of this compound

| Property | Value | Reference |

| Physical State | Solid, crystalline powder | [2] |

| Melting Point | > 300 °C | [2] |

| Solubility in Water | 1350 g/L | [2] |

| pKa₂ | 12.6 (at 20°C, µ=0.1) | [3] |

| Density | 2.064 g/cm³ (at 20°C) | |

| Bulk Density | 400 - 500 kg/m ³ | [1] |

| pH (10 g/L in H₂O at 20°C) | 4.0 - 5.0 | [1] |

| UV Absorption Maxima (λmax) | 290-291 nm (in pH 2.5 buffer) | [4] |

Experimental Protocols

This compound can be synthesized by the sulfonation of catechol. The following protocol is adapted from the literature.[3]

Caption: this compound's inhibitory effect on the ROS-mediated canonical NF-κB signaling pathway.

Experimental Protocol: Measurement of NF-κB Nuclear Translocation

The inhibitory effect of this compound on NF-κB activation can be quantified by measuring the nuclear translocation of the p65 subunit.

Methodology:

-

Culture a suitable cell line (e.g., macrophages or endothelial cells) in appropriate media.

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), for a short period (e.g., 30-60 minutes).

-

After stimulation, wash the cells with ice-cold PBS and perform cell fractionation to separate the cytoplasmic and nuclear extracts.

-

Determine the protein concentration of each fraction.

-

Analyze the levels of the p65 subunit in both the cytoplasmic and nuclear fractions by Western blotting using a specific anti-p65 antibody.

-

Use loading controls, such as β-actin for the cytoplasmic fraction and Lamin B1 for the nuclear fraction, to ensure equal protein loading.

-

A decrease in the nuclear p65 signal in this compound-treated cells compared to the stimulated control indicates inhibition of NF-κB translocation.

References

Tiron's Antioxidant Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiron (B1681039) (4,5-dihydroxy-1,3-benzenedisulfonic acid disodium (B8443419) salt) is a synthetic, water-soluble, and cell-permeable antioxidant.[1] Its multifaceted mechanism of action, encompassing direct radical scavenging, metal chelation, and modulation of cellular antioxidant defense systems, makes it a valuable tool in oxidative stress research and a potential therapeutic agent. This technical guide provides an in-depth exploration of this compound's core antioxidant mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Antioxidant Mechanisms

This compound's antioxidant properties are primarily attributed to three key mechanisms:

-

Direct Radical Scavenging: this compound can directly neutralize a variety of reactive oxygen species (ROS), including superoxide (B77818) (O₂⁻) and hydroxyl (•OH) radicals.[2][3][4] This activity is central to its ability to mitigate oxidative damage to cellular components.

-

Metal Chelation: this compound is an efficient chelator of transition metals, particularly iron (Fe) and copper (Cu).[1][2][3] By sequestering these metals, this compound prevents their participation in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals.

-

Modulation of Cellular Antioxidant Pathways: this compound can influence endogenous antioxidant defense systems by upregulating the expression of antioxidant enzymes. This is, in part, achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5]

Quantitative Data on Antioxidant Activity

The following tables summarize the available quantitative data on this compound's antioxidant and metal-chelating activities. It is important to note that specific IC₅₀ values for DPPH and ABTS assays and the stability constant for the this compound-Cu(II) complex are not consistently reported in the readily available literature.

Table 1: Radical Scavenging Activity of this compound

| Reactive Oxygen Species | Method | Rate Constant / IC₅₀ | Reference |

| Superoxide (O₂⁻) | Pulse Radiolysis | 5 x 10⁸ M⁻¹s⁻¹ | [3] |

| Hydroxyl (•OH) | Not specified | Data not available | |

| DPPH Radical | Spectrophotometry | IC₅₀ not available | |

| ABTS Radical | Spectrophotometry | IC₅₀ not available |

Table 2: Metal Chelation by this compound

| Metal Ion | Method | Stability Constant (log K) | Reference |

| Iron (Fe³⁺) | Spectrophotometry | 20.4 | [2] |

| Copper (Cu²⁺) | Not specified | Data not available |

Signaling Pathway Modulation: The Nrf2-ARE Pathway

This compound has been shown to up-regulate the expression of antioxidant enzymes, and this effect is linked to the activation of the Nrf2-antioxidant response element (ARE) pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophiles, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, heterodimerize with small Maf proteins, and bind to the ARE in the promoter region of antioxidant genes, thereby initiating their transcription. While the precise molecular interaction of this compound with Keap1 has not been fully elucidated, it is hypothesized that this compound, or its metabolic products, may induce a conformational change in Keap1, leading to Nrf2 activation.

Nrf2 signaling pathway activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antioxidant activity of this compound.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Workflow:

DPPH radical scavenging assay workflow.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Keep the solution in an amber bottle to protect it from light.

-

Prepare a stock solution of this compound in deionized water or an appropriate buffer.

-

Prepare a series of dilutions of this compound from the stock solution.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each this compound dilution to respective wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the control, add 100 µL of the solvent used for this compound dilutions and 100 µL of the DPPH solution.

-

For the blank, add 100 µL of the this compound solvent and 100 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the this compound sample.

-

The IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

-

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

Workflow:

ABTS radical cation decolorization assay workflow.

Methodology:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

To produce the ABTS radical cation (ABTS•⁺), mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•⁺ solution with ethanol (B145695) or water to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution and subsequent dilutions of this compound.

-

-

Assay Procedure:

-

Add 20 µL of each this compound dilution to the wells of a 96-well microplate.

-

Add 180 µL of the diluted ABTS•⁺ solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

The antioxidant capacity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

-

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in a cellular environment.

Workflow:

Cellular Antioxidant Activity (CAA) assay workflow.

Methodology:

-

Cell Culture and Plating:

-

Seed a suitable cell line (e.g., HepG2) in a 96-well black, clear-bottom microplate at an appropriate density to achieve confluence after 24 hours.

-

-

Loading with DCFH-DA and this compound:

-

Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

-

Treat the cells with a solution containing 25 µM DCFH-DA and various concentrations of this compound in treatment medium for 1 hour at 37°C.

-

-

Induction of Oxidative Stress and Measurement:

-

Wash the cells with PBS.

-

Add 600 µM 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) to each well to induce peroxyl radical formation.

-

Immediately place the plate in a fluorescence microplate reader and measure the fluorescence every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the fluorescence versus time plot for both control and this compound-treated wells.

-

The Cellular Antioxidant Activity (CAA) is calculated using the formula:

where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

-

Conclusion

This compound exhibits a robust and multifaceted antioxidant profile, acting through direct radical scavenging, metal chelation, and the modulation of cellular antioxidant defense pathways. Its water solubility and cell permeability make it a valuable tool for in vitro and in vivo studies of oxidative stress. While further research is needed to fully quantify all aspects of its antioxidant capacity and to elucidate the precise molecular mechanisms of its interaction with cellular signaling pathways, the available data clearly establish this compound as a potent and versatile antioxidant. This guide provides a comprehensive overview of its mechanism of action and detailed protocols for its characterization, serving as a valuable resource for researchers in the field.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. A review of the antioxidant mechanisms of polyphenol compounds related to iron binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Modulating effect of this compound on the capability of mitochondrial oxidative phosphorylation in the brain of rats exposed to radiation or manganese toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiron: A Multifaceted Modulator of Oxidative Stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid disodium (B8443419) salt) is a small, cell-permeable, and water-soluble synthetic compound widely recognized for its potent antioxidant properties. This technical guide provides a comprehensive overview of this compound's role in mitigating oxidative stress, delving into its core mechanisms of action, its influence on critical signaling pathways, and its utility as a research tool. Detailed experimental protocols and collated quantitative data are presented to facilitate its application in a laboratory setting. Furthermore, this guide offers visual representations of key signaling pathways and experimental workflows through Graphviz diagrams, providing a clear and concise reference for researchers in the fields of oxidative stress biology and drug development.

Core Mechanisms of this compound in Oxidative Stress Modulation

This compound exerts its protective effects against oxidative stress through a multi-pronged approach, primarily functioning as a potent superoxide (B77818) radical scavenger, a metal chelator, and a modulator of mitochondrial function.

1.1. Superoxide Radical Scavenging:

This compound is a highly effective scavenger of superoxide radicals (O₂⁻), a primary reactive oxygen species (ROS) generated during cellular metabolism.[1] By directly neutralizing superoxide, this compound prevents the formation of more damaging ROS, such as peroxynitrite, and mitigates downstream oxidative damage to cellular components.[1] Its small size allows it to readily permeate cell membranes and act within various cellular compartments, including the mitochondria.[2][3] this compound's scavenging activity is attributed to its catechol structure, which enables it to donate electrons and stabilize the superoxide radical.[4][5]

1.2. Metal Chelating Activity:

This compound is a well-established chelator of various metal ions, including iron (Fe³⁺) and copper (Cu²⁺).[1][6][7] These transition metals can participate in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals (•OH). By sequestering these metal ions, this compound prevents their participation in these damaging reactions, thereby reducing the overall oxidative burden on the cell.[8][9] This chelating property is crucial in pathologies associated with metal overload and subsequent oxidative stress.[10]

1.3. Mitochondrial Protection:

Mitochondria are a major source of cellular ROS, and mitochondrial dysfunction is a hallmark of oxidative stress-related diseases. This compound has been shown to accumulate within the mitochondria, where it can directly scavenge superoxide radicals at their primary site of production.[2][3][11] This targeted antioxidant activity helps to preserve mitochondrial DNA (mtDNA) integrity, maintain the mitochondrial membrane potential, and support efficient oxidative phosphorylation.[12][13]

Quantitative Data on this compound's Efficacy

The following tables summarize quantitative data from various studies, highlighting this compound's effectiveness in different experimental models of oxidative stress.

Table 1: Comparative Antioxidant Protection

| Antioxidant | Protection Against UVA Radiation | Protection Against Oxidative Stress | Reference |

| This compound | 100% | 100% | [11][14] |

| Resveratrol | 22% | 22% | [11][14] |

| N-acetylcysteine (NAC) | 8% | 20% | [11] |

| Curcumin | 8% | 16% | [11][14] |

Table 2: In Vitro Protective Effects of this compound

| Cell Type | Stressor | This compound Concentration | Observed Effect | Reference |

| Human Dermal Fibroblasts | UV-induced ROS | Not specified | 100% protection against ROS damage | [12] |

| Human Renal Proximal Tubular (HKC-8) Cells | Hydrogen Peroxide (H₂O₂) | 3 mM | 100% protection against mtDNA strand breaks | [12] |

| Human Foetal Astrocyte (SVGp12) Cells | Hydrogen Peroxide (H₂O₂) | 3 mM | 100% protection against mtDNA strand breaks | [12] |

| Chinese Hamster V79 Cells | Hydrogen Peroxide (H₂O₂) | 10 mM | Protection against cytotoxicity | [7] |

| Neonatal Rat Cardiomyocytes | High Glucose (HG) | 50-200 nM | Inhibition of apoptosis and reduction of intracellular osteopontin | [7] |

| Human Lung Cancer Calu-6 Cells | Antimycin A | Not specified | Partial reduction of apoptosis | [15] |

Table 3: In Vivo Protective Effects of this compound

| Animal Model | Stressor/Condition | This compound Dosage | Observed Effect | Reference |

| Rats | Nicotine-induced lung and liver injury | 100 or 200 mg/kg/day, i.p. | Attenuated lung and liver damage, decreased oxidative stress markers | [16] |

| Rats | Radiation or Manganese toxicity | 471 mg/kg for 7 days | Positive modulation of mitochondrial redox state, increased antioxidant capacity | [13] |

| Mice | STZ-induced diabetic cardiomyopathy | 300 mg/kg, i.p., daily for two weeks | Alleviated apoptosis of left ventricular cardiomyocytes | [7] |

| Mice | Airway remodeling | 200 mg/kg, oral gavage | Ameliorated oxidative stress and inflammation | [7] |

This compound's Influence on Signaling Pathways

This compound modulates several key signaling pathways involved in the cellular response to oxidative stress.

3.1. NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Some studies suggest that this compound can enhance NF-κB/DNA binding, leading to an anti-apoptotic effect in certain cell types, such as melanoma cells.[17] This effect appears to be independent of its ROS-scavenging activity.[17]

3.2. Nrf2 Signaling Pathway:

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. This compound has been shown to up-regulate the protein levels of Nrf2, leading to the increased expression of downstream antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[16] This activation of the Nrf2 pathway contributes significantly to this compound's overall protective effects against oxidative stress.

3.3. MAPK Signaling Pathway:

Mitogen-activated protein kinase (MAPK) pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Oxidative stress is a known activator of MAPK signaling. While direct and extensive studies on this compound's modulation of all MAPK pathways are limited, its ability to reduce ROS levels suggests an indirect regulatory role by mitigating the initial trigger for MAPK activation.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of this compound in mitigating oxidative stress.

4.1. Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes the use of the fluorescent probe DCFH-DA to quantify intracellular ROS levels.

-

Materials:

-

Cells of interest

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

This compound

-

Oxidative stress inducer (e.g., H₂O₂, Antimycin A)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader or fluorescence microscope

-

-

Procedure:

-

Seed cells in a 96-well black, clear-bottom microplate at a suitable density and allow them to adhere overnight.

-

The next day, remove the culture medium and wash the cells once with warm PBS.

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours). Include a vehicle control group.

-

Induce oxidative stress by adding the chosen inducer (e.g., H₂O₂) to the appropriate wells for a specific duration. Include a non-stressed control group.

-

Prepare a 10 µM working solution of DCFH-DA in serum-free cell culture medium.

-

Remove the treatment medium from the cells and wash once with warm PBS.

-

Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

-

Remove the DCFH-DA solution and wash the cells twice with warm PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize and capture images using a fluorescence microscope.

-

Normalize the fluorescence intensity to the cell number or protein concentration if necessary.

-

4.2. Assessment of Mitochondrial DNA (mtDNA) Damage using Quantitative PCR (qPCR)

This protocol outlines a long-amplicon qPCR-based assay to quantify mtDNA damage. The principle is that DNA lesions impede the progression of DNA polymerase, leading to reduced amplification of a long DNA fragment.

-

Materials:

-

Genomic DNA isolated from treated and control cells

-

Primers for a long (~10 kb) and a short (~100-200 bp) fragment of the mitochondrial genome

-

Primers for a long and a short fragment of a nuclear gene (for comparison)

-

Long-range PCR master mix

-

qPCR instrument

-

DNA quantification kit (e.g., PicoGreen)

-

-

Procedure:

-

Treat cells with an oxidative stressor in the presence or absence of this compound.

-

Isolate total genomic DNA using a standard kit, ensuring high quality and purity.

-

Accurately quantify the DNA concentration.

-

Set up qPCR reactions for both the long and short mitochondrial and nuclear amplicons for each sample. Use a standardized amount of DNA template for all reactions.

-

Perform the qPCR using an appropriate thermocycling protocol for long-range amplification.

-

Determine the threshold cycle (Ct) values for each reaction.

-

Calculate the relative amplification of the long fragment compared to the short fragment for both mitochondrial and nuclear DNA. The amplification of the short fragment serves as a control for the initial number of template copies.

-

The amount of mtDNA damage is inversely proportional to the relative amplification of the long mtDNA fragment. A higher level of damage results in less amplification.

-

4.3. Evaluation of Mitochondrial Respiration using the Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial function, in live cells.

-

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Seahorse XF Cell Mito Stress Test Kit (containing oligomycin (B223565), FCCP, and rotenone/antimycin A)

-

Cells of interest

-

This compound

-

Oxidative stress inducer

-

-

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

On the day of the assay, hydrate (B1144303) the sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C.

-

Replace the cell culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.

-

During the incubation, treat the cells with this compound and/or the oxidative stress inducer.

-

Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's protocol.

-

Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.

-

The instrument will measure the basal OCR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial respiration:

-

Basal Respiration: The baseline oxygen consumption.

-

ATP Production-linked Respiration: The decrease in OCR after the addition of oligomycin (an ATP synthase inhibitor).

-

Maximal Respiration: The OCR after the addition of FCCP (an uncoupling agent).

-

Proton Leak: The OCR remaining after oligomycin injection.

-

Non-Mitochondrial Respiration: The OCR remaining after the addition of rotenone/antimycin A (complex I and III inhibitors).

-

-

Analyze the data to assess the impact of this compound on mitochondrial function under oxidative stress.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways influenced by this compound and a general experimental workflow.

Caption: Core mechanisms of this compound in mitigating oxidative stress.

References

- 1. arigobio.com [arigobio.com]

- 2. agilent.com [agilent.com]

- 3. mdpi.com [mdpi.com]

- 4. cosmobiousa.com [cosmobiousa.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. Newly revised protocol for quantitative PCR-based assay to measure mitochondrial and nuclear DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Characterization of the Fe(III)-Tiron System in Solution through an Integrated Approach Combining NMR Relaxometric, Thermodynamic, Kinetic, and Computational Data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cpu.edu.cn [cpu.edu.cn]

- 11. content.protocols.io [content.protocols.io]

- 12. Quantitative PCR-Based Measurement of Nuclear and Mitochondrial DNA Damage and Repair in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The QPCR assay for analysis of mitochondrial DNA damage, repair, and relative copy number - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 15. Oxidative stress response and Nrf2 signaling in aging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]

- 17. mdpi.com [mdpi.com]

Tiron as a Chelating Agent for Iron (III): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and practical applications of Tiron (1,2-dihydroxybenzene-3,5-disulfonic acid, disodium (B8443419) salt) as a chelating agent for iron (III). This compound is a highly effective and versatile water-soluble ligand known for forming stable, colored complexes with a variety of metal ions, most notably ferric iron (Fe³⁺). This property has led to its widespread use in analytical chemistry for the spectrophotometric determination of iron and has garnered interest in biomedical research for its potential therapeutic applications related to iron overload and oxidative stress.

The Chemistry of this compound-Iron (III) Chelation

This compound's ability to chelate iron (III) stems from its catechol functional group (a 1,2-dihydroxybenzene moiety), which provides two adjacent hydroxyl groups for coordinating with the metal ion. The chelation process is highly dependent on the pH of the solution, resulting in the formation of distinct complexes with different stoichiometries and colors.[1][2][3]

The interaction between this compound and iron (III) is a stepwise process. As the pH increases, this compound molecules progressively displace the water molecules coordinated to the aqueous iron (III) ion. This pH-dependent speciation is a critical aspect of working with the this compound-iron (III) system.[1][4]

The solution chemistry of the Fe(III)-Tiron system is complex and strongly influenced by pH and the ligand-to-metal molar ratio.[1] Three primary coordination compounds can be identified in aqueous solutions at different pH levels, each with a distinct stoichiometry and color.[1][2]

-

At a pH below 2 , a turquoise-green 1:1 complex is formed, where one this compound molecule binds to one iron (III) ion: [Fe(this compound)(H₂O)₄]⁻.[1][4]

-

In the pH range of 4-5 , the solution turns purple due to the formation of a 1:2 complex, with two this compound molecules coordinated to the iron (III) ion: [Fe(this compound)₂(H₂O)₂]⁵⁻.[1][4]

-

Above a pH of 7 , a bright red 1:3 complex is formed, where three this compound molecules saturate the coordination sphere of the iron (III) ion: [Fe(this compound)₃]⁹⁻.[1][4]

These complexes are thermodynamically very stable.[1][4]

Quantitative Data on this compound-Iron (III) Complexes

The stability and spectral characteristics of the this compound-iron (III) complexes are summarized in the tables below. This data is essential for developing quantitative analytical methods and for understanding the behavior of this compound in biological systems.

Table 1: pH-Dependent Stoichiometry and Spectral Properties of this compound-Iron (III) Complexes

| pH Range | Fe(III):this compound Stoichiometry | Complex Formed | Color of Complex | Wavelength of Maximum Absorbance (λmax) |

| < 2 | 1:1 | [Fe(this compound)(H₂O)₄]⁻ | Turquoise-Green | ~665-680 nm[2][5] |

| 4-5 | 1:2 | [Fe(this compound)₂(H₂O)₂]⁵⁻ | Violet/Purple | ~562 nm[2][6] |

| > 7 | 1:3 | [Fe(this compound)₃]⁹⁻ | Red | ~480-482 nm[2][6] |

Table 2: Stability Constants of this compound-Iron (III) Complexes

| Complex | Cumulative Stability Constant (log β) | Reference |

| [Fe(this compound)(H₂O)₄]⁻ | 18.7 | [1][4] |

| [Fe(this compound)₂(H₂O)₂]⁵⁻ | 33.4 | [1][4] |

| [Fe(this compound)₃]⁹⁻ | 44.8 | [1][4] |

Experimental Protocols

The formation of intensely colored complexes makes this compound an excellent reagent for the spectrophotometric determination of iron (III). The following section outlines a general protocol for this application.

Spectrophotometric Determination of Iron (III)

This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

2.1.1. Materials and Reagents

-

This compound (4,5-dihydroxybenzene-1,3-disulfonic acid, disodium salt): Analytical reagent grade.

-

Iron (III) Stock Solution (e.g., 1000 mg/L): Prepared by dissolving a known mass of ferric chloride (FeCl₃) or ferric nitrate (B79036) (Fe(NO₃)₃) in deionized water containing a small amount of concentrated acid (e.g., HCl or HNO₃) to prevent hydrolysis.[2]

-

Buffer Solutions:

-

Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) solutions (0.1 M): For pH adjustment.[2]

-

Deionized Water: High-purity, iron-free.[2]

2.1.2. Instrumentation

-

Spectrophotometer: Capable of measurements in the visible range (400-800 nm).

-

pH Meter: For accurate pH adjustments.

-

Standard Laboratory Glassware: Volumetric flasks, pipettes, etc.

2.1.3. General Procedure

-

Preparation of Standard Solutions: Prepare a series of working iron (III) standard solutions by diluting the stock solution with deionized water. The concentration range should be selected to encompass the expected concentration of the unknown samples.[2]

-

Sample Preparation: If the sample is a solid, dissolve it in a suitable solvent and dilute it with deionized water as necessary. If the sample is a liquid, ensure it is free of particulate matter by filtration if needed.[2]

-

pH Adjustment and Complex Formation:

-

Pipette a known volume of the sample or standard solution into a volumetric flask.

-

Add a specific volume of the desired buffer solution to control the pH. The choice of pH will determine the Fe(III)-Tiron complex formed and the corresponding λmax for measurement.

-

Add an excess of the this compound reagent solution to ensure complete complexation of the Fe(III) ions.[2]

-

Dilute the solution to the final volume with deionized water and mix thoroughly.

-

-

Color Development: Allow the solution to stand for a sufficient time (e.g., 10-15 minutes) to ensure complete color development.[2]

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to the wavelength of maximum absorbance (λmax) corresponding to the Fe(III)-Tiron complex formed at the chosen pH.

-

Use a reagent blank (containing all components except the iron standard or sample) to zero the spectrophotometer.[2]

-

Measure the absorbance of each standard and sample solution.

-

-

Calibration and Calculation:

-

Plot a calibration curve of absorbance versus the concentration of the iron (III) standards. A linear relationship should be observed.[2]

-

Determine the concentration of iron (III) in the unknown sample by interpolating its absorbance on the calibration curve.

-

Visualizing Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental processes involved in the chelation of iron (III) by this compound and its analytical application.

pH-Dependent Chelation of Iron (III) by this compound

Caption: Stepwise formation of this compound-Iron (III) complexes with increasing pH.

Experimental Workflow for Spectrophotometric Iron (III) Analysis```dot

Caption: A simplified diagram of how an iron chelator like this compound can affect cellular pathways.

Conclusion

This compound is a powerful and versatile tool for researchers, scientists, and drug development professionals working with iron. Its well-characterized, pH-dependent chelation of iron (III) forms the basis of robust and sensitive analytical methods. Furthermore, its antioxidant properties and ability to modulate intracellular iron levels make it a valuable compound for investigating the role of iron and oxidative stress in biological systems. A thorough understanding of the principles outlined in this guide is crucial for the effective application of this compound in both analytical and biomedical research.

References

- 1. Characterization of the Fe(III)-Tiron System in Solution through an Integrated Approach Combining NMR Relaxometric, Thermodynamic, Kinetic, and Computational Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Coordination Compounds- Complexes of Iron (III) this compound – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics of Dissociation of Iron(III) Complexes of this compound in Aqueous Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiron (Disodium 4,5-Dihydroxy-1,3-benzenedisulfonate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tiron (B1681039), chemically known as disodium (B8443419) 4,5-dihydroxy-1,3-benzenedisulfonate, is a highly versatile organic compound valued in research and industry for its exceptional chelating and antioxidant properties.[1] This technical guide provides an in-depth overview of its core physical and chemical characteristics, supported by experimental protocols and mechanistic diagrams to facilitate its application in laboratory and development settings.

Chemical Identity and Structure

This compound is a derivative of catechol, featuring two hydroxyl groups and two sulfonic acid groups attached to a benzene (B151609) ring.[2] The presence of these functional groups dictates its chemical behavior, particularly its high water solubility and strong affinity for metal ions.[2][3]

| Identifier | Value |

| IUPAC Name | disodium;4,5-dihydroxybenzene-1,3-disulfonate[4] |

| Synonyms | 4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt, Sodium catechol-3,5-disulfonate[4][5] |

| CAS Number | 149-45-1[4] |

| Molecular Formula | C₆H₄Na₂O₈S₂ (Anhydrous)[4], C₆H₆Na₂O₉S₂ (Monohydrate)[6] |

| Molecular Weight | 314.2 g/mol (Anhydrous)[4], 332.22 g/mol (Monohydrate)[5][6][7][8] |

| InChI Key | ISWQCIVKKSOKNN-UHFFFAOYSA-L[4] |

| SMILES | C1=C(C=C(C(=C1O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+][4] |

Physical Properties

This compound is typically supplied as a stable, white to off-white or light tan crystalline powder.[1][2][9] Its high polarity, conferred by the sulfonate and hydroxyl groups, renders it highly soluble in water.[1][10]

| Property | Value |

| Appearance | White to off-white crystalline powder[1][2][10] |

| Odor | Odorless or a faint characteristic sulfonic acid odor[1] |

| Melting Point | >300 °C[8][10][11][12][13] |

| Solubility in Water | Highly soluble; 1350 g/L[1][2][10] |

| Solubility in other solvents | Slightly soluble in ethanol; insoluble in acetone[11] |

| pH | ~5.0 (10 g/L in H₂O at 20 °C)[1][2] |

| Bulk Density | 465 kg/m ³ |

| Storage Temperature | 15-25°C in a dry place[1][9] |

Chemical Properties and Mechanisms of Action

This compound's chemical reactivity is dominated by its catechol moiety and sulfonic acid groups, which are responsible for its chelating and antioxidant activities.

This compound is a well-established chelating agent, forming stable, water-soluble complexes with a variety of metal ions, most notably iron (Fe³⁺), titanium (Ti⁴⁺), aluminum (Al³⁺), and molybdenum (Mo⁶⁺).[1][7][9] The two adjacent hydroxyl groups act as a bidentate ligand, binding to a single metal ion to form a stable ring structure.[14][15] This property makes this compound an invaluable reagent for complexometric titrations and the colorimetric determination of metals.[7][10]

The chelation with ferric iron (Fe³⁺) is pH-dependent, resulting in distinctly colored complexes[7]:

-

pH 1-4: Blue complex (1:1 this compound:Fe)

-

pH 5-7: Purple complex (1:2 this compound:Fe)

-

pH >7: Red complex (1:3 this compound:Fe)

The first dissociation constant (pKa₁) for one of the hydroxyl protons is approximately 7.6, while the second (pKa₂) is reported to be 12.6.[7]

This compound is a potent, cell-permeable antioxidant and a well-documented scavenger of reactive oxygen species (ROS), particularly the superoxide (B77818) radical (O₂⁻•).[1][16][17] Its small size allows it to penetrate cellular and even mitochondrial membranes to mitigate oxidative stress.[18][19] The scavenging mechanism involves the donation of an electron from one of its hydroxyl groups to the superoxide radical. This process converts this compound into a more stable semiquinone radical, which can be detected by electron paramagnetic resonance (EPR) spectroscopy.[16][17] This makes this compound not just a protective agent but also a useful tool for studying electron transfer reactions and quantifying superoxide production in biological systems.[17][20]

Spectroscopic Properties

| Parameter | Wavelength (λmax) / Wavenumber | Conditions |

| UV-Vis Absorption | 290 - 291 nm[13] | Buffer pH 2.5 |

| 206 nm[21] | Not specified | |

| Infrared (IR) Absorption | 1471, 1438, 1293 cm⁻¹ | Benzene ring vibrations[22] |

| 1380 cm⁻¹ | O-H bending vibration[22] | |

| 1236 cm⁻¹ | C-O stretching vibration[22] |

Experimental Protocols

The standard synthesis of this compound involves the disulfonation of catechol (1,2-dihydroxybenzene) followed by neutralization.[2][23]

Methodology:

-

Sulfonation: Catechol is added to concentrated (98%) sulfuric acid in a reaction vessel.[23]

-

Heating: The mixture is heated, for instance at 95°C for 5 hours, to promote the addition of two sulfonic acid groups to the benzene ring at the 3 and 5 positions.[23]

-

Cooling & Neutralization: The reaction mixture is cooled (e.g., to 50°C), and a sodium base solution, such as 47% sodium hydroxide (B78521) (NaOH), is added dropwise. This neutralizes the sulfonic acid groups and causes the disodium salt (this compound) to precipitate.[23]

-

Isolation: The mixture is cooled further (15-25°C) to complete precipitation. The solid product is then collected by filtration.[23]

-

Washing & Drying: The collected solid is washed with a solvent like isopropanol (B130326) to remove impurities and then dried under a vacuum to yield the final product.[23]

For analytical applications requiring high purity, this compound can be purified by recrystallization from water.[2][9]

Methodology:

-

Dissolve the impure this compound powder in a minimum amount of hot deionized water.

-

Hot-filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then chill further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold water and dry them thoroughly.

This protocol outlines the use of this compound as a colorimetric reagent for quantifying iron concentration in a sample, a method widely applicable in analytical chemistry.[7]

Methodology:

-

Sample Preparation: If the sample is a solid, dissolve it in an appropriate acid and dilute with deionized water. Ensure all iron is in the ferric (Fe³⁺) state. If Fe²⁺ is present, an oxidizing agent may be required.

-

Standard Curve Preparation: Prepare a series of standard iron solutions of known concentrations (e.g., 0, 2, 4, 6, 8, 10 mg/L Fe³⁺) from a certified stock solution.

-

Complex Formation:

-

To a fixed volume of each standard and the unknown sample, add a pH buffer to maintain the desired pH for the specific colorimetric response (e.g., an acetate (B1210297) buffer for a pH of 5-7 to form the purple complex).

-

Add an excess of a this compound solution to each flask.

-

Dilute to a final, constant volume with deionized water and mix thoroughly. Allow time for the color to fully develop.

-

-

Spectrophotometric Measurement:

-

Set a UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) for the specific this compound-iron complex being measured.

-

Use the "0 mg/L" iron standard (the blank) to zero the instrument.

-

Measure the absorbance of each standard and the unknown sample.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus iron concentration for the standards.

-

Determine the concentration of iron in the unknown sample by interpolating its absorbance value on the calibration curve.[24]

-

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound | C6H4Na2O8S2 | CID 9001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound monohydrate | C6H6Na2O9S2 | CID 2723960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Metal Indicator this compoundãDOJINDO [dojindo.com]

- 8. This compound [myskinrecipes.com]

- 9. This compound | 149-45-1 [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. Page loading... [wap.guidechem.com]

- 12. This compound™ | Fisher Scientific [fishersci.ca]

- 13. 149-45-1 CAS | this compound | Laboratory Chemicals | Article No. 06315 [lobachemie.com]

- 14. Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Iron Chelators [sickle.bwh.harvard.edu]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. Investigating this compound, a Mitochondrially Targeted Antioxidant – Fight Aging! [fightaging.org]

- 19. This compound Has Negative Effects on Osteogenic Differentiation via Mitochondrial Dysfunction in Human Periosteum-Derived Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. [PDF] Mechanism of this compound as scavenger of superoxide ions and free electrons | Semantic Scholar [semanticscholar.org]

- 21. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 22. researchgate.net [researchgate.net]

- 23. This compound synthesis - chemicalbook [chemicalbook.com]

- 24. documents.thermofisher.com [documents.thermofisher.com]

Tiron synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Tiron

This guide provides a comprehensive overview of the synthesis and purification of this compound (disodium 4,5-dihydroxy-1,3-benzenedisulfonate), a versatile chelating agent and analytical reagent. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and characterization methods.

Synthesis of this compound

This compound is commercially synthesized through the sulfonation of catechol. This process involves the reaction of catechol with a sulfonating agent, typically concentrated sulfuric acid or oleum, followed by neutralization with a sodium base to yield the disodium (B8443419) salt.

Chemical Reaction

The overall reaction for the synthesis of this compound is as follows:

Experimental Protocol: Sulfonation of Catechol

This protocol is based on established industrial synthesis methods.

Materials:

-

Catechol (C₆H₄(OH)₂)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Sodium Hydroxide (B78521) (NaOH) solution (47% w/w)

-

Deionized Water

Procedure:

-

Reaction Setup: In a 1 L reaction flask equipped with a mechanical stirrer and a thermometer, carefully add 682 g of concentrated sulfuric acid.

-

Addition of Catechol: While stirring, slowly add 150 g of catechol to the sulfuric acid at room temperature.

-

Sulfonation: Heat the reaction mixture to 85-95°C and maintain this temperature for 5 hours with continuous stirring to ensure complete disulfonation.

-

Cooling: After 5 hours, cool the reaction mixture to 50°C.

-

Neutralization and Precipitation: Slowly add 231.9 g of a 47% sodium hydroxide solution to the cooled reaction mixture. The disodium salt of this compound will precipitate out of the solution.

-

Crystallization: Further cool the mixture to 15-25°C to ensure complete precipitation.

-

Filtration: Filter the precipitate using a Büchner funnel.

-

Washing: Wash the collected solid three times with 115 g of isopropanol to remove residual impurities.

-

Drying: Dry the purified this compound under vacuum at 60°C to a constant weight.

Quantitative Data: Synthesis

The following table summarizes the typical quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | Catechol | [1] |

| Sulfonating Agent | Concentrated Sulfuric Acid | [1] |

| Neutralizing Agent | Sodium Hydroxide | [1] |

| Reaction Temperature | 85-95 °C | [1] |

| Reaction Time | 5 hours | [1] |

| Typical Yield | 68-73% | [2][3] |

| Appearance of Product | Off-white solid | [3] |

Purification of this compound

The primary method for the purification of this compound is recrystallization from water. For higher purity requirements, chromatographic techniques can be employed.

Recrystallization from Water

Protocol:

-

Dissolution: In a beaker, dissolve the crude this compound in a minimum amount of hot deionized water by heating the mixture to its boiling point.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature, undisturbed, to promote the formation of large crystals. Further cooling in an ice bath can maximize the yield.

-

Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven at 60°C.

Quantitative Data: Recrystallization

| Parameter | Value |

| Solvent | Water |

| Expected Recovery | 85-95% |

| Expected Purity | >99% |

Alternative Purification: Ion-Exchange Chromatography

For applications requiring exceptionally high purity, ion-exchange chromatography can be utilized to remove trace ionic impurities.

Principle:

This compound is an anionic compound due to its sulfonate groups. Anion-exchange chromatography separates molecules based on their net negative charge. A stationary phase with a positive charge is used to bind anionic molecules, which can then be eluted by increasing the salt concentration of the mobile phase.

Hypothetical Protocol:

-

Column: A strong anion-exchange column (e.g., quaternary ammonium-based resin).

-

Mobile Phase A: Deionized water.

-

Mobile Phase B: 1 M NaCl in deionized water.

-

Equilibration: Equilibrate the column with Mobile Phase A.

-

Sample Loading: Dissolve the this compound sample in Mobile Phase A and load it onto the column.

-

Elution: Elute the bound this compound using a linear gradient of Mobile Phase B (e.g., 0-100% over 30 minutes).

-

Fraction Collection and Analysis: Collect fractions and analyze for this compound content and purity using HPLC.

-

Desalting: Combine the pure fractions and remove the salt (e.g., by dialysis or reverse osmosis).

Purity Analysis: High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be effectively determined by reverse-phase HPLC.

HPLC Method Parameters

The following table outlines a typical HPLC method for the analysis of this compound.[4]

| Parameter | Specification |

| Column | Newcrom R1 or equivalent C18 column (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid |

| Gradient | Isocratic or gradient elution (e.g., 10-90% Acetonitrile over 20 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Expected Results

A successful separation will show a single major peak corresponding to this compound, with any impurities appearing as smaller, well-resolved peaks. The purity is calculated based on the relative peak areas.

Characterization of this compound

The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (D₂O):

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.5 | s | Aromatic H |

| ~7.0 | s | Aromatic H |

Note: The exact chemical shifts may vary depending on the solvent and concentration.

¹³C NMR (D₂O):

| Chemical Shift (ppm) | Assignment |

| ~145 | C-OH |

| ~130 | C-SO₃Na |

| ~120 | Aromatic CH |

| ~115 | Aromatic CH |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Characteristic FT-IR Peaks:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Phenolic -OH |

| ~1600, ~1470 | C=C stretch | Aromatic ring |

| ~1380 | O-H bend | Phenolic -OH |

| ~1230 | C-O stretch | Phenolic C-O |

| ~1190, ~1040 | S=O stretch | Sulfonate group |

Visualizations

This compound Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

This compound Purification Workflow

Caption: General workflow for the purification of this compound.

References

The Dawn of a Versatile Chelator: An In-depth Technical Guide to the Early Research and Discovery of Tiron

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiron, chemically known as disodium (B8443419) 4,5-dihydroxy-1,3-benzenedisulfonate, has emerged as a compound of significant interest in various scientific domains, from analytical chemistry to pharmacology. Its remarkable chelating and antioxidant properties were recognized in the early 20th century, laying the foundation for its diverse applications today. This technical guide delves into the seminal research that unveiled the synthesis, analytical utility, and fundamental biological activities of this compound, providing a comprehensive overview for researchers and professionals in drug development and related fields.

Early Synthesis and Discovery

The synthesis of dihydroxybenzene disulfonic acids, the class of compounds to which this compound belongs, dates back to the advancements in aromatic chemistry in the 19th century. The foundational method for producing this compound involves the direct sulfonation of catechol (1,2-dihydroxybenzene).

Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis procedure from the early 20th century is as follows:

-

Sulfonation: Catechol is added to concentrated sulfuric acid (98%).

-

Heating: The mixture is heated to a temperature of 95°C for five hours to facilitate the addition of two sulfonic acid groups to the benzene (B151609) ring.

-

Neutralization and Precipitation: After cooling, a solution of sodium hydroxide (B78521) is slowly added to the reaction mixture. This neutralizes the sulfonic acid groups and causes the disodium salt, this compound, to precipitate out of the solution.

-

Isolation: The precipitated this compound is then isolated through filtration.

This process is further detailed in various patents, such as the one describing the preparation of dialkali dihydroxybenzene disulfonates.

Figure 1: General synthetic pathway for the laboratory-scale production of this compound.

Early Applications in Analytical Chemistry

One of the earliest and most significant applications of this compound was in the field of analytical chemistry as a colorimetric reagent for the determination of metals, most notably iron and titanium.

Colorimetric Determination of Iron

A pivotal study by Yoe and Jones in 1944 detailed a method for the colorimetric determination of iron using this compound. This method is based on the formation of stable, colored complexes between this compound and iron(III) ions, with the color and stoichiometry of the complexes being pH-dependent.

| pH Range | Fe(III):this compound Stoichiometry | Color of Complex | λmax (nm) |

| ~1-4 | 1:1 | Blue | ~680 |

| ~5-7 | 1:2 | Violet | ~562 |

| >7 | 1:3 | Red | ~480 |

Table 1: pH-Dependent Characteristics of Iron(III)-Tiron Complexes.[1]

Experimental Protocol: Colorimetric Determination of Iron(III) with this compound

The following is a generalized protocol based on the early methods:

-

Reagent Preparation:

-

This compound Solution: A standard solution of this compound (e.g., 10 mM) is prepared by dissolving a precise weight in deionized water.

-

Iron(III) Standard Solutions: A series of standard solutions with known Fe(III) concentrations are prepared by diluting a stock solution.

-

-

Sample Preparation: The sample containing an unknown concentration of iron is appropriately dissolved and diluted.

-

pH Adjustment and Complex Formation:

-

A known volume of the sample or standard is placed in a volumetric flask.

-

The pH is adjusted to the desired range for the specific colorimetric measurement.

-

An excess of the this compound solution is added to ensure complete complexation.

-

The solution is diluted to the final volume and allowed to stand for color development.

-

-

Spectrophotometric Measurement:

-

The absorbance of the solution is measured at the wavelength of maximum absorbance (λmax) for the corresponding Fe(III)-Tiron complex.

-

A reagent blank is used to zero the spectrophotometer.

-

-

Quantification: A calibration curve is generated by plotting the absorbance of the standard solutions against their known concentrations. The concentration of iron in the unknown sample is then determined from this curve.[1]

Figure 2: Experimental workflow for the colorimetric determination of iron using this compound.

Determination of Titanium

This compound also found early use as a reagent for the colorimetric determination of titanium. It forms a stable yellow-colored complex with titanium(IV) in a buffered solution, allowing for its quantification.

Foundational Research on Chelation Properties

Early research recognized this compound as a potent chelating agent due to its catechol structure. This property allows it to form stable complexes with a variety of metal ions. The stability of these complexes is a key factor in its utility in both analytical chemistry and biological systems.

While comprehensive stability constant data from the very early 20th century is sparse in readily available literature, later studies built upon this foundational knowledge to quantify these interactions. For instance, the cumulative stability constants (log β values) for the Fe(III)-Tiron complexes were determined to be extremely high, indicating very stable complexes.

| Fe(III)-Tiron Complex | Cumulative Stability Constant (log β) |

| [Fe(this compound)(H₂O)₄]⁻ | 18.7 |

| [Fe(this compound)₂(H₂O)₂]⁵⁻ | 33.4 |

| [Fe(this compound)₃]⁹⁻ | 44.8 |

Table 2: Cumulative Stability Constants of Fe(III)-Tiron Complexes.[2][3]

The strong chelating ability of this compound is central to its biological effects, including its use as an antidote for metal poisoning and its antioxidant activity.

Early Insights into Antioxidant Activity

The antioxidant properties of this compound were another area of early investigation. As a catechol, this compound is an effective scavenger of free radicals, particularly superoxide (B77818) radicals.[4] This activity is crucial in mitigating oxidative stress in biological systems.

The mechanism of its antioxidant action involves the donation of electrons from its hydroxyl groups to neutralize free radicals. This process results in the formation of a more stable this compound semiquinone radical.[5][6]

Figure 3: Simplified mechanism of this compound's free radical scavenging activity.

Conclusion

The early research and discovery of this compound in the first half of the 20th century established its fundamental chemical properties and applications. Its synthesis from catechol, its utility as a sensitive colorimetric reagent for metals like iron and titanium, and its potent chelating and antioxidant activities were all recognized during this foundational period. This early work paved the way for the extensive use of this compound in a wide range of scientific disciplines today, from environmental analysis to the development of therapeutic agents targeting oxidative stress and metal-induced toxicity. For researchers and professionals in drug development, an understanding of this historical context provides a solid foundation for exploring the contemporary and future applications of this versatile molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. Characterization of the Fe(III)-Tiron System in Solution through an Integrated Approach Combining NMR Relaxometric, Thermodynamic, Kinetic, and Computational Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. A simple assay of the superoxide generation rate with this compound as an EPR-visible radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiron as an Electron Trap: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tiron (B1681039) (4,5-dihydroxy-1,3-benzenedisulfonic acid) and its function as a potent electron trap. This compound is a versatile molecule widely utilized in biomedical research for its superoxide (B77818) and hydroxyl radical scavenging properties, metal-chelating capabilities, and its utility as a cell-permeable antioxidant. This document details the core mechanisms of this compound's action, presents quantitative data on its antioxidant efficacy, provides detailed experimental protocols for its use, and visualizes its role in relevant signaling pathways and experimental workflows.

Introduction: The Dual Functionality of this compound

This compound is a small, water-soluble, and cell-permeable catechol derivative that plays a crucial dual role in cellular and biochemical studies.[1][2] Primarily, it functions as a potent scavenger of reactive oxygen species (ROS), particularly superoxide (O₂⁻) and hydroxyl radicals (•OH).[3][4] This activity is central to its use in mitigating oxidative stress in various experimental models. Secondly, this compound is an efficient metal chelator, a property that is intrinsically linked to its antioxidant function, as it can inhibit the Fenton reaction by sequestering iron ions.[5][6]

As an electron trap, this compound readily accepts electrons from radical species, forming a stable semiquinone radical. This characteristic makes it an invaluable tool in techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy for the detection and quantification of superoxide radicals.[1][7] Its ability to modulate intracellular electron transfer reactions positions this compound as a critical compound for researchers investigating the pathophysiology of diseases associated with oxidative stress.[4]

Mechanism of Action: Electron Trapping and Radical Scavenging

This compound's primary function as an electron trap is rooted in its catechol structure. The two adjacent hydroxyl groups on the benzene (B151609) ring are readily oxidized, allowing this compound to donate electrons to neutralize reactive species.

Superoxide Scavenging: this compound reacts directly with the superoxide radical, accepting an electron to form a stable this compound semiquinone radical. This reaction is rapid and efficient, making this compound a more effective electron trap than molecular oxygen in some experimental systems.[1] The formation of this semiquinone radical is detectable by EPR spectroscopy, providing a method for quantifying superoxide production.[7]

Hydroxyl Radical Scavenging: this compound is also an effective scavenger of the highly reactive hydroxyl radical. This is particularly relevant in the context of the Fenton reaction, where ferrous iron (Fe²⁺) reacts with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals.[8]

Metal Chelation and Inhibition of the Fenton Reaction: this compound's ability to chelate metal ions, particularly iron, is a key aspect of its antioxidant properties. By binding to both ferrous (Fe²⁺) and ferric (Fe³⁺) iron, this compound can prevent the initiation and propagation of the Fenton reaction, a major source of hydroxyl radicals in biological systems.[5][6][9] The tight binding of iron by this compound prevents the redox cycling of iron that is necessary for the continuous production of hydroxyl radicals.[5]

Quantitative Data on this compound's Efficacy

The following tables summarize key quantitative data regarding this compound's function as a radical scavenger and metal chelator.

Table 1: Reaction Kinetics and Scavenging Efficacy of this compound

| Parameter | Value | Species Scavenged | Method | Reference |

| Second-Order Rate Constant | 5 x 10⁸ M⁻¹s⁻¹ | Superoxide (O₂⁻) | Pulse Radiolysis | [1] |

| IC50 | ~0.7 mM | Cell Survival (Glioblastoma TICs) | MTT Assay | [10] |

| Calcium Binding (Ki) | 0.692 ± 0.036 mM | Calcium (Ca²⁺) | Fura-FF Fluorescence | [11] |

Table 2: Comparative Antioxidant Efficacy (IC50 Values)

| Antioxidant | Cell Line | Effect Measured | IC50 | Reference |

| This compound | Glioblastoma TICs | Inhibition of Cell Survival | ~0.7 mM | [10] |

| NAC | Glioblastoma TICs | Inhibition of Cell Survival | ~3 mM | [10] |

| Trolox | Glioblastoma TICs | Inhibition of Cell Survival | ~1.8 mM | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound as an electron trap and antioxidant.

Measurement of Intracellular ROS using Dichlorodihydrofluorescein Diacetate (DCFDA) Assay with this compound as a Scavenger Control

This protocol describes the use of the cell-permeable dye DCFDA to measure intracellular ROS levels, with this compound used as a positive control for ROS scavenging.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound solution (e.g., 100 mM stock in water)

-

DCFDA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (e.g., 10 mM in DMSO)

-

ROS-inducing agent (e.g., H₂O₂, menadione)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight under standard culture conditions.

-

Pre-treatment with this compound: The following day, remove the culture medium. Wash the cells once with warm PBS. Add fresh culture medium containing the desired concentrations of this compound (e.g., 1-10 mM) to the treatment wells. Include a vehicle control (medium only). Incubate for 1-2 hours.

-

Loading with DCFDA: Prepare a working solution of DCFDA (e.g., 20 µM) in serum-free medium. Remove the this compound-containing medium and wash the cells once with warm PBS. Add the DCFDA working solution to all wells and incubate for 30-45 minutes at 37°C in the dark.

-

Induction of Oxidative Stress: Remove the DCFDA solution and wash the cells twice with warm PBS. Add serum-free medium containing the ROS-inducing agent (e.g., 100 µM H₂O₂) to the appropriate wells. Include a negative control (no inducer) and a positive control (inducer only).

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. Kinetic readings can be taken every 5-10 minutes for 1-2 hours.

-

Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Express the results as a percentage of the fluorescence in the positive control (inducer only) wells. A decrease in fluorescence in the this compound-treated wells indicates its ROS scavenging activity.

Detection of Superoxide using Electron Paramagnetic Resonance (EPR) Spectroscopy with this compound

This protocol outlines the principle and a general procedure for using this compound to detect superoxide radicals via EPR spectroscopy. This compound is oxidized by superoxide to a stable semiquinone radical, which produces a characteristic EPR signal.

Materials:

-

Biological sample (e.g., cell suspension, isolated mitochondria)

-

This compound solution (e.g., 10 mM in buffer)

-

EPR spectrometer

-

Quartz flat cell or capillary tube

-

Superoxide generating system (optional, for positive control, e.g., xanthine/xanthine oxidase)

-

Superoxide dismutase (SOD) (for negative control)

Procedure:

-

Sample Preparation: Prepare the biological sample in a suitable buffer (e.g., PBS, pH 7.4).

-